Cas no 2828432-07-9 ((R)-4-(tert-Butyl)-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole)
(R)-4-(tert-Butyl)-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole Chemical and Physical Properties
Names and Identifiers
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- CS-0104454
- (4R)-4-tert-butyl-2-[4-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole
- 2828432-07-9
- F72966
- (R)-4-(tert-Butyl)-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole
-
- MDL: MFCD32670811
- Inchi: 1S/C13H15F3N2O/c1-12(2,3)10-7-19-11(18-10)9-6-8(4-5-17-9)13(14,15)16/h4-6,10H,7H2,1-3H3/t10-/m0/s1
- InChI Key: ALYKOKFCPJUMPB-JTQLQIEISA-N
- SMILES: [C@H]1(COC(C2=CC(=CC=N2)C(F)(F)F)=N1)C(C)(C)C
Computed Properties
- Exact Mass: 272.11364759g/mol
- Monoisotopic Mass: 272.11364759g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 360
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 34.5Ų
(R)-4-(tert-Butyl)-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1220182-100mg |
(R)-4-(tert-Butyl)-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole |
2828432-07-9 | 97% 99%ee | 100mg |
$77.0 | 2025-02-20 | |
| Ambeed | A1220182-250mg |
(R)-4-(tert-Butyl)-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole |
2828432-07-9 | 97% 99%ee | 250mg |
$160.0 | 2025-02-20 | |
| Ambeed | A1220182-1g |
(R)-4-(tert-Butyl)-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole |
2828432-07-9 | 97% 99%ee | 1g |
$457.0 | 2025-02-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R160721-100mg |
(R)-4-(tert-Butyl)-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole |
2828432-07-9 | 97% 99%ee | 100mg |
¥1014 | 2023-09-09 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R160721-250mg |
(R)-4-(tert-Butyl)-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole |
2828432-07-9 | 97% 99%ee | 250mg |
¥1519 | 2023-09-09 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R160721-1g |
(R)-4-(tert-Butyl)-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole |
2828432-07-9 | 97% 99%ee | 1g |
¥3796 | 2023-09-09 | |
| AstaTech | F72966-0.1/G |
(R)-4-(TERT-BUTYL)-2-(4-(TRIFLUOROMETHYL)PYRIDIN-2-YL)-4,5-DIHYDROOXAZOLE |
2828432-07-9 | 95% | 0.1g |
$137 | 2023-09-18 | |
| AstaTech | F72966-0.25/G |
(R)-4-(TERT-BUTYL)-2-(4-(TRIFLUOROMETHYL)PYRIDIN-2-YL)-4,5-DIHYDROOXAZOLE |
2828432-07-9 | 95% | 0.25g |
$256 | 2023-09-18 | |
| AstaTech | F72966-1/G |
(R)-4-(TERT-BUTYL)-2-(4-(TRIFLUOROMETHYL)PYRIDIN-2-YL)-4,5-DIHYDROOXAZOLE |
2828432-07-9 | 95% | 1g |
$512 | 2023-09-18 | |
| 1PlusChem | 1P024IAT-100mg |
(R)-4-(tert-Butyl)-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole |
2828432-07-9 | 97% 99%ee | 100mg |
$56.00 | 2023-12-17 |
(R)-4-(tert-Butyl)-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole Suppliers
(R)-4-(tert-Butyl)-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on (R)-4-(tert-Butyl)-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole
Compound Introduction: (R)-4-(tert-Butyl)-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole (CAS No. 2828432-07-9)
Introducing the compound (R)-4-(tert-butyl)-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole, identified by its CAS number 2828432-07-9, is a molecule of significant interest in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic structures that have garnered considerable attention due to their potential biological activities and mechanistic insights into various biochemical pathways.
The molecular framework of this compound features a chiral center at the (R) configuration, which is a critical aspect in determining its pharmacological properties. The presence of a tert-butyl group at the 4-position and a trifluoromethyl substituent on the pyridine ring introduces unique electronic and steric effects that can influence its interactions with biological targets. The dihydrooxazole moiety further contributes to the compound's complexity, offering potential for diverse chemical modifications and functionalization.
In recent years, there has been a growing interest in developing novel heterocyclic compounds for therapeutic applications. The structural motif of (R)-4-(tert-butyl)-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole aligns well with this trend, as it combines elements that are known to enhance binding affinity and selectivity. Specifically, the trifluoromethyl group is often incorporated into drug candidates due to its ability to improve metabolic stability and binding interactions with biological receptors.
The chiral center at the 1-position of the dihydrooxazole ring plays a pivotal role in determining the enantioselective properties of the compound. Studies have shown that enantiomers can exhibit markedly different biological activities, making the precise stereochemical configuration essential for therapeutic efficacy. The use of chiral auxiliaries or catalysts during synthesis ensures the formation of the desired enantiomer, which is crucial for optimizing pharmacokinetic profiles and minimizing off-target effects.
The pyridine ring in this compound serves as an important pharmacophoric element, capable of interacting with various biological targets through hydrogen bonding and hydrophobic effects. The presence of a trifluoromethyl group at the 4-position of the pyridine ring further enhances its binding potential by modulating electronic properties and improving lipophilicity. These features make it an attractive scaffold for designing molecules with enhanced bioavailability and target engagement.
Recent advancements in computational chemistry have enabled more efficient screening and design of novel heterocyclic compounds like (R)-4-(tert-butyl)-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole. Molecular docking studies have been instrumental in predicting binding affinities and identifying potential lead compounds for further optimization. These computational approaches complement traditional experimental methods, allowing researchers to accelerate the drug discovery process and prioritize promising candidates based on structural and functional characteristics.
The dihydrooxazole moiety is known for its versatility in medicinal chemistry, offering multiple sites for chemical modification to tailor biological activity. This structural unit has been explored in various therapeutic areas, including anti-inflammatory, antiviral, and anticancer applications. The incorporation of functional groups such as hydroxyl or amine moieties can further enhance interactions with biological targets, making dihydrooxazole-based compounds valuable candidates for drug development.
In conclusion, (R)-4-(tert-butyl)-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole represents a promising candidate in pharmaceutical research due to its unique structural features and potential biological activities. The combination of chiral stereoelectronics, electron-withdrawing substituents like trifluoromethyl, and versatile heterocyclic scaffolds positions this compound as a compelling target for further investigation. As research continues to uncover new therapeutic applications for heterocyclic compounds, molecules like this are likely to play a significant role in addressing unmet medical needs.
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